molecular formula C19H19ClN2O2 B11423160 1-[2-(2-chlorophenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-[2-(2-chlorophenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B11423160
M. Wt: 342.8 g/mol
InChI Key: VMQOKSFTBFHFNJ-UHFFFAOYSA-N
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Description

1-[2-(2-CHLOROPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core, an oxolane ring, and a chlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-CHLOROPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction where a suitable oxirane (epoxide) is reacted with the benzodiazole core.

    Attachment of the Chlorophenoxyethyl Group: The final step involves the reaction of the intermediate with 2-chlorophenoxyethanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-CHLOROPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-CHLOROPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(2-CHLOROPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-CHLOROPHENOXY)-2-CHLOROPHENYL)ETHANONE: An intermediate used in the synthesis of agrochemicals.

    2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE: A compound with similar structural features used in various chemical syntheses.

Uniqueness

1-[2-(2-CHLOROPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core, an oxolane ring, and a chlorophenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C19H19ClN2O2/c20-14-6-1-4-9-17(14)24-13-11-22-16-8-3-2-7-15(16)21-19(22)18-10-5-12-23-18/h1-4,6-9,18H,5,10-13H2

InChI Key

VMQOKSFTBFHFNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl

Origin of Product

United States

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